N,N-Diallyl-6-chloro-2-pyrazinamine
Overview
Description
N,N-Diallyl-6-chloro-2-pyrazinamine is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 . It is used in scientific research due to its intriguing properties.
Molecular Structure Analysis
The molecular structure of N,N-Diallyl-6-chloro-2-pyrazinamine is defined by its molecular formula, C10H12ClN3 . The exact arrangement of these atoms and their bonds can be found in the molecule’s structural formula .Chemical Reactions Analysis
While specific chemical reactions involving N,N-Diallyl-6-chloro-2-pyrazinamine are not available, a study on N- and C-diallyl monomers in radical polymerization provides insights into potential reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of N,N-Diallyl-6-chloro-2-pyrazinamine are defined by its molecular structure. It has a molecular weight of 209.68 . More specific properties like boiling point, melting point, and density are not available in the current resources .Scientific Research Applications
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- Application : The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated .
- Methods : The study was carried out using density functional theory with B3LYP/6-311G (d) computations .
- Results : The study found that the probability of homopolymerization is the highest in C-diallyl monomers. In neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily .
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- Application : N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and vinyl ether of monoethanolamine copolymer (VEMEA) was synthesized by radical polymerization .
- Methods : The synthesis was carried out in aqueous media using ammonium persulfate as an initiator .
- Results : The viscosity of high molecular weight products was measured in aqueous 1 M NaCl solution and it was increased with increasing DADMAC amounts in the copolymer due to increasing positive charge .
- Field : Polymer Science
- Application : N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and vinyl ether of monoethanolamine copolymer (VEMEA) was synthesized by radical polymerization .
- Methods : The synthesis was carried out in aqueous media using ammonium persulfate as initiator .
- Results : The viscosity of high molecular weight products was measured in aqueous 1 M NaCl solution and it was increased with increasing DADMAC amounts in the copolymer due to increasing positive charge .
properties
IUPAC Name |
6-chloro-N,N-bis(prop-2-enyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-3-5-14(6-4-2)10-8-12-7-9(11)13-10/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXOHGNCHRCUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-6-chloro-2-pyrazinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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